molecular formula C15H14N2S B14014204 Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- CAS No. 64510-92-5

Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-

Cat. No.: B14014204
CAS No.: 64510-92-5
M. Wt: 254.4 g/mol
InChI Key: ZEFZPCKVMIHZBN-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of benzenecarbothioamide, where the 4-position on the benzene ring is substituted with a methylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- typically involves the reaction of benzenecarbothioamide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s imino group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]- is unique due to its specific substitution pattern and the presence of both thioamide and imino functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

64510-92-5

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-[(4-methylphenyl)iminomethyl]benzenecarbothioamide

InChI

InChI=1S/C15H14N2S/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

ZEFZPCKVMIHZBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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